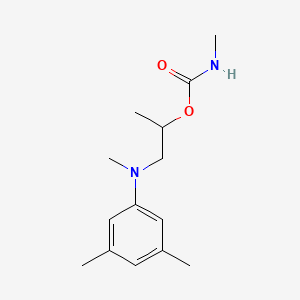
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is an organic compound belonging to the carbamate family. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its ability to inhibit cholinesterase, making it useful as an insecticide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate typically involves the reaction of 3,5-xylylmethylamine with isopropyl methylcarbamate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methylcarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Various nucleophiles; conditionsappropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme inhibition, particularly cholinesterase.
Medicine: Investigated for potential therapeutic uses, including as an insecticide in vector control.
Industry: Employed in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged nerve impulses, which can be lethal to insects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- 3,5-Dimethylphenyl methylcarbamate
Uniqueness
2-(3,5-Xylylmethylamino)-1-methylethyl methylcarbamate is unique due to its specific structure, which provides a balance between potency and selectivity in enzyme inhibition. Compared to other carbamates, it offers a distinct profile in terms of its chemical reactivity and biological activity .
Propiedades
Número CAS |
72058-16-3 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
1-(N,3,5-trimethylanilino)propan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-10-6-11(2)8-13(7-10)16(5)9-12(3)18-14(17)15-4/h6-8,12H,9H2,1-5H3,(H,15,17) |
Clave InChI |
XDIIOLIFZDMGHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N(C)CC(C)OC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


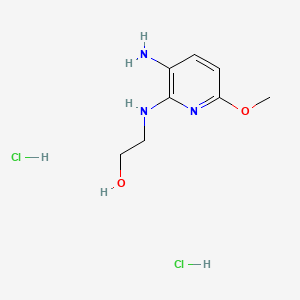

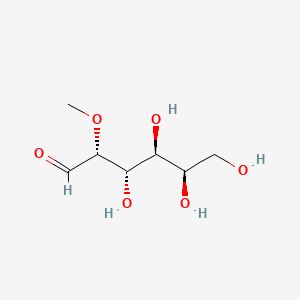

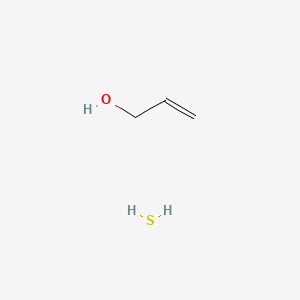

![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)
![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
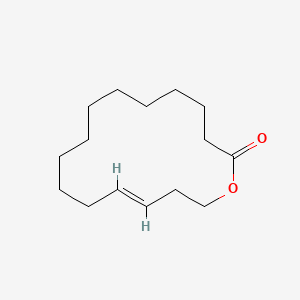
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)




